molecular formula C15H15FO2 B14769129 2-(Benzyloxy)-1-ethoxy-3-fluorobenzene

2-(Benzyloxy)-1-ethoxy-3-fluorobenzene

Cat. No.: B14769129
M. Wt: 246.28 g/mol
InChI Key: BYDRKCBEQVUDHF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-ethoxy-3-fluorobenzene is a substituted benzene derivative featuring three distinct functional groups: a benzyloxy (BnO) group at position 2, an ethoxy (EtO) group at position 1, and a fluorine atom at position 3. Its molecular formula is C₁₅H₁₅FO₂, with a molecular weight of 246.28 g/mol.

The benzyloxy group confers steric bulk and can act as a protective group for hydroxyl moieties, removable via hydrogenolysis. The ethoxy group is electron-donating, enhancing the aromatic ring’s reactivity toward electrophilic substitution, while the fluorine atom introduces electron-withdrawing effects, balancing electronic properties. This combination of substituents may render the compound valuable in pharmaceuticals, agrochemicals, or materials science, particularly in designing molecules requiring controlled regioselectivity or metabolic stability .

Properties

Molecular Formula

C15H15FO2

Molecular Weight

246.28 g/mol

IUPAC Name

1-ethoxy-3-fluoro-2-phenylmethoxybenzene

InChI

InChI=1S/C15H15FO2/c1-2-17-14-10-6-9-13(16)15(14)18-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3

InChI Key

BYDRKCBEQVUDHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)F)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-ethoxy-3-fluorobenzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-1-ethoxybenzene with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-ethoxy-3-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The fluorine atom can be reduced to form a hydrogen-substituted benzene ring.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Hydrogen-substituted benzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-ethoxy-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-ethoxy-3-fluorobenzene involves its interaction with various molecular targets. The benzyloxy and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications Reference
2-(Benzyloxy)-1-ethoxy-3-fluorobenzene 2-BnO, 1-EtO, 3-F C₁₅H₁₅FO₂ N/A Intermediate for pharmaceuticals; balanced electronic effects.
1-Bromo-2-ethoxy-3-fluorobenzene 1-Br, 2-EtO, 3-F C₈H₈BrFO 909302-84-7 Bromine enhances reactivity (e.g., Suzuki coupling); lower molecular weight (225.04 g/mol).
2-(Benzyloxy)-1-bromo-3-nitrobenzene 2-BnO, 1-Br, 3-NO₂ C₁₃H₁₀BrNO₃ N/A Nitro group increases electron deficiency; potential explosive handling requirements.
1-(Benzyloxy)-2,4-difluorobenzene 1-BnO, 2-F, 4-F C₁₃H₁₀F₂O 53087-13-1 (related) Higher lipophilicity due to dual fluorine; applications in fluorinated drug candidates.
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-BnO, 3-phenethoxy, 1-CHO C₂₂H₂₀O₃ N/A Aldehyde enables condensation reactions (e.g., Schiff base formation).

Structural and Electronic Differences

  • Halogen vs. Alkoxy/Benzyloxy : The bromine in 1-bromo-2-ethoxy-3-fluorobenzene offers superior leaving-group capability compared to the ethoxy or benzyloxy groups, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Nitro Group Impact : The nitro substituent in 2-(Benzyloxy)-1-bromo-3-nitrobenzene strongly deactivates the aromatic ring, reducing electrophilic substitution rates but increasing stability toward oxidation .
  • Fluorine Positioning: 1-(Benzyloxy)-2,4-difluorobenzene exhibits enhanced metabolic stability and lipophilicity compared to mono-fluorinated analogs, a critical factor in drug design .

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